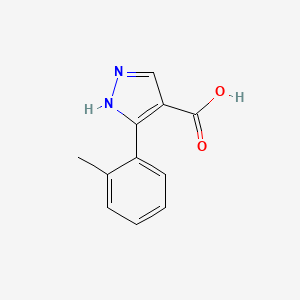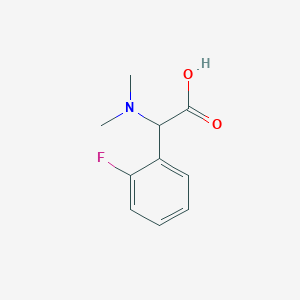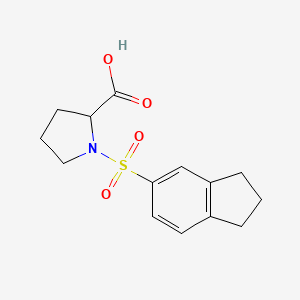
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine
Descripción general
Descripción
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine, commonly known as CPMA, is a synthetic amino acid that has been extensively studied for its potential therapeutic applications. CPMA is a non-proteinogenic amino acid, meaning it is not naturally occurring in proteins. This amino acid has been found to have significant biological activity, particularly as an inhibitor of enzymes involved in various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has led to the synthesis of various derivatives and analogues of N-(3-chlorophenyl)-N-(methylsulfonyl)alanine. These compounds are characterized using advanced techniques like IR, mass, NMR spectroscopy, and X-ray crystallography to elucidate their structure and properties. For instance, the synthesis of azole heterocycles from N-(4-chlorophenyl)-β-alanine derivatives has been explored, highlighting the compound's role as a synthetic intermediate (Anusevičius et al., 2013). Similarly, the unexpected transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate underlines the compound's reactivity and potential for generating diverse chemical structures (Anusevičius et al., 2014).
Antimicrobial Activity
Some derivatives of N-(3-chlorophenyl)-N-(methylsulfonyl)alanine exhibit antimicrobial activity, offering potential applications in developing new antibacterial agents. The study of various tetrazole and pyrazolone derivatives reveals weak to moderate antibacterial properties against specific strains (Anusevičius et al., 2014). These findings suggest the compound's utility in designing novel antimicrobial agents through chemical modification.
Molecular Sensors
Derivatives of N-(3-chlorophenyl)-N-(methylsulfonyl)alanine have been studied for their potential as molecular sensors. For example, 3-[2-(boronophenyl)benzoxazol-5-yl]alanine derivatives have shown promise as selective sensors for monosaccharides like fructose, demonstrating the compound's application in biochemical and environmental assays (Guzow et al., 2012).
Material Science
In material science, the integration of N-(3-chlorophenyl)-N-(methylsulfonyl)alanine derivatives into polymers and other materials has been explored to enhance properties such as stability, conductivity, and biocompatibility. Studies on amino acid-based polyacetylenes and oligo/polythiophenes functionalized with alanine derivatives reveal the compound's role in developing advanced materials with potential applications in electronics, biotechnology, and nanotechnology (Gao et al., 2003), (McTiernan & Chahma, 2010).
Propiedades
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDUVLBGIJSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(methylsulfonyl)alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate](/img/structure/B3071074.png)
![(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B3071075.png)

-Methanone](/img/structure/B3071081.png)



![1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3071122.png)


![4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3071159.png)
![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071160.png)